molecular formula C12H12O2 B560877 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 106949-28-4

7-Acetyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B560877
CAS RN: 106949-28-4
M. Wt: 188.226
InChI Key: PLPNYENRAVFTSF-UHFFFAOYSA-N
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Description

7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthoquinones. It is known for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one. It has been shown to possess potent antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation. It has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, it has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in cell cultures. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another direction is the study of its potential use as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications have been extensively studied, and it has been found to possess anti-cancer, neuroprotective, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been suggested to mediate its effects through the inhibition of ROS and the modulation of various signaling pathways. Further studies are needed to elucidate its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods, including the condensation of 2-acetylcyclohexanone with 1,2-dihydronaphthalene in the presence of a base, or the oxidation of 1,2-dihydronaphthalene with potassium permanganate followed by acetylation. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

7-Acetyl-3,4-dihydronaphthalen-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

7-acetyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPNYENRAVFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709695
Record name 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetyl-3,4-dihydro-2H-naphthalen-1-one

CAS RN

106949-28-4
Record name 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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